2-[(5-Bromanylthiophen-2-yl)-(4,4-dimethyl-2-oxidanyl-6-oxidanylidene-cyclohexen-1-yl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione
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Overview
Description
2-[(5-BROMOTHIOPHEN-2-YL)(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE is a complex organic compound that features a bromothiophene moiety and a dioxocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-BROMOTHIOPHEN-2-YL)(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(5-BROMOTHIOPHEN-2-YL)(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[(5-BROMOTHIOPHEN-2-YL)(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-BROMOTHIOPHEN-2-YL)(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: A related compound with a bromothiophene moiety.
4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole: Another compound featuring bromothiophene groups.
Uniqueness
2-[(5-BROMOTHIOPHEN-2-YL)(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE is unique due to its combination of a bromothiophene moiety with a dioxocyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C21H25BrO4S |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C21H25BrO4S/c1-20(2)7-11(23)17(12(24)8-20)19(15-5-6-16(22)27-15)18-13(25)9-21(3,4)10-14(18)26/h5-6,17-19H,7-10H2,1-4H3 |
InChI Key |
QUDMGCJXAYDVSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=C(S3)Br)C |
Origin of Product |
United States |
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